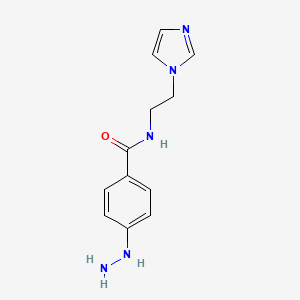![molecular formula C19H22N2O3S B14787140 N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester](/img/structure/B14787140.png)
N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester is a complex organic compound with a unique structure that combines a biphenyl group with an amino group and a methionine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester typically involves multiple steps. One common method includes the coupling of 5-amino-2-biphenylcarboxylic acid with L-methionine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the biphenyl group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-alanine methyl ester
- **N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-valine methyl ester
- **N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-leucine methyl ester
Uniqueness
N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester is unique due to the presence of the methionine moiety, which can introduce additional sulfur-containing functional groups. This can enhance its reactivity and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C19H22N2O3S |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
methyl 2-[(4-amino-2-phenylbenzoyl)amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C19H22N2O3S/c1-24-19(23)17(10-11-25-2)21-18(22)15-9-8-14(20)12-16(15)13-6-4-3-5-7-13/h3-9,12,17H,10-11,20H2,1-2H3,(H,21,22) |
Clave InChI |
MCSVVHVRYQWPDV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)









![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)
